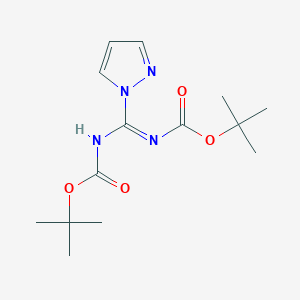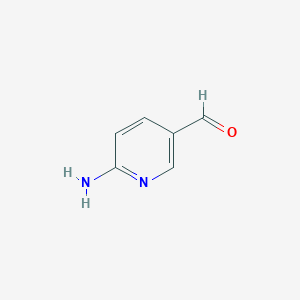
6-氨基烟酰醛
概述
描述
6-Aminonicotinaldehyde is a compound that could be of interest in various chemical and pharmaceutical applications due to its potential as a building block for more complex molecules. Its structural features suggest it might participate in a range of chemical reactions, contributing to the synthesis of diverse compounds.
Synthesis Analysis
The synthesis of compounds similar to 6-Aminonicotinaldehyde often involves complex organic reactions. For instance, asymmetric synthesis methods for α-amino acids and related compounds involve transformations that might be applicable to 6-Aminonicotinaldehyde synthesis, considering its amino and aldehyde functional groups (Aceña, Sorochinsky, & Soloshonok, 2012).
Molecular Structure Analysis
The molecular structure of 6-Aminonicotinaldehyde, featuring an amino group attached to a nicotinaldehyde framework, suggests it could exhibit specific electronic and steric characteristics. These features may influence its reactivity and interaction with other molecules, a common theme in the study of molecular interactions in compounds like D-amino acids (Pollegioni, Rosini, & Molla, 2020).
Chemical Reactions and Properties
Compounds with functionalities similar to 6-Aminonicotinaldehyde are involved in a variety of chemical reactions, including condensation, nucleophilic addition, and Schiff base formation. These reactions are fundamental in the synthesis of more complex molecules, including peptides and heterocyclic compounds. The interaction of amino acids with other molecules, leading to the formation of peptides, could be paralleled in reactions involving 6-Aminonicotinaldehyde (Kiss, Kardos, Vass, & Fülöp, 2018).
科学研究应用
神经学研究:Bielicki 和 Krieglstein (1976) 发现 6-氨基烟酰胺治疗显着降低大鼠脑中的 GABA 和谷氨酸浓度。这一发现对于研究神经系统中的神经症状和 GABA 分流途径很重要 (Bielicki & Krieglstein,1976)。
发育生物学:Morris 等人 (1985) 观察到 6-氨基烟酰胺通过降低鸟氨酸脱羧酶活性及其对生长刺激的反应性,损害新生大鼠的脑发育 (Morris 等,1985)。
糖尿病研究:Ammon 和 Steinke (1972) 报告称 6-氨基烟酰胺 (6-AN) 可通过干扰 β 细胞内的 NADPH 代谢诱发大鼠实验性糖尿病,从而导致显着的血糖升高 (Ammon & Steinke,1972)。
癌症研究:Dietrich、Friedland 和 Kaplan (1958) 发现 6-氨基烟酰胺降低线粒体活性并改变各种癌症的能量代谢,可能影响肿瘤生长 (Dietrich, Friedland,& Kaplan,1958)。
生化途径分析:Almugadam 等人 (2018) 发现 6-氨基烟酰胺 (6AN) 有效抑制利什曼原鞭毛体的戊糖磷酸途径,可能通过破坏 PPP 酶复合物导致细胞死亡 (Almugadam 等,2018)。
葡萄糖代谢研究:Hothersall 等人 (1981) 指出,6'-氨基烟酰胺治疗显着降低大鼠脑中的葡萄糖利用,影响各种途径和代谢物 (Hothersall 等,1981)。
抗肿瘤活性:Koutcher 等人 (1996) 报告称 6 氨基烟酰胺 (6AN) 可延迟乳腺癌小鼠的肿瘤生长,其与放射的联合用药比单独使用任何一种治疗方法导致更大的肿瘤生长延迟 (Koutcher 等,1996)。
作用机制
Target of Action
The primary target of 6-Aminonicotinaldehyde is the NADP±dependent enzyme glucose-6-phosphate dehydrogenase (G6PD) . G6PD plays a crucial role in the pentose phosphate pathway, which is essential for producing NADPH, a coenzyme involved in various biochemical reactions.
Mode of Action
6-Aminonicotinaldehyde acts as a competitive inhibitor of G6PD . It competes with the natural substrate of the enzyme, leading to a decrease in the enzyme’s activity. This inhibition disrupts the normal function of the pentose phosphate pathway, affecting the production of NADPH .
Biochemical Pathways
The inhibition of G6PD by 6-Aminonicotinaldehyde affects the pentose phosphate pathway (PPP) . The PPP is a metabolic pathway parallel to glycolysis and plays a vital role in generating NADPH and ribose 5-phosphate. NADPH is crucial for various cellular processes, including the neutralization of reactive oxygen species and the biosynthesis of fatty acids. The disruption of this pathway can lead to increased susceptibility to oxidative stress .
Pharmacokinetics
It is known that the compound is rapidly cleared from the system . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Aminonicotinaldehyde and their impact on its bioavailability.
Result of Action
The inhibition of G6PD by 6-Aminonicotinaldehyde leads to a decrease in NADPH production, which can result in ATP depletion . This can have various effects on the cell, including increased susceptibility to oxidative stress. Additionally, 6-Aminonicotinaldehyde has been shown to synergize with DNA-crosslinking chemotherapy agents, such as Cisplatin, in killing cancer cells .
安全和危害
6-Aminonicotinaldehyde is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
属性
IUPAC Name |
6-aminopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6-2-1-5(4-9)3-8-6/h1-4H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNPVMQSUPTGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593440 | |
| Record name | 6-Aminopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminonicotinaldehyde | |
CAS RN |
69879-22-7 | |
| Record name | 6-Aminopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminopyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

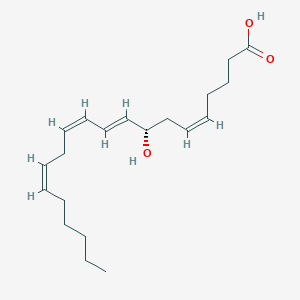
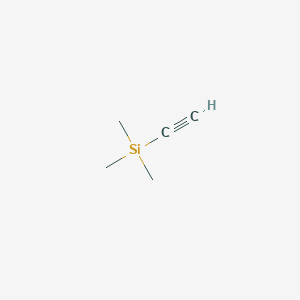
![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)
![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)

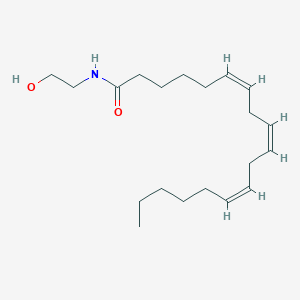
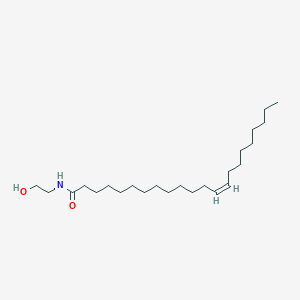




![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)
